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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and professionals working on the epitaxial growth
of erbium silicide (ErSiz-x) on silicon (Si) (111) substrates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in growing high-quality epitaxial erbium silicide on Si(111)?

Al: A primary challenge is the formation of surface and interfacial defects, most notably
pinholes and a pitted surface morphology.[1][2] These issues often arise from the high reactivity
of rare-earth metals like erbium, which can lead to oxidation, and difficulties related to
interfacial contaminants.[2][3][4] Conventional furnace annealing, in particular, has been shown
to result in rough, pitted surfaces.[2][5]

Q2: What is the expected crystal structure and orientation of erbium silicide on Si(111)?

A2: Epitaxial erbium silicide on Si(111) typically forms a hexagonal structure (defected AlB:2
type), denoted as ErSiz-x or ErSi~1.7.[2][5] The expected orientation is (0001) ErSiz-x parallel
to (111) Si.[2][5]

Q3: What causes pinhole formation in the silicide film?

A3: Pinhole formation is a common problem in the epitaxial growth of silicides on silicon.[1] The
size and density of pinholes can increase with higher annealing temperatures.[1] The initial
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thickness of the deposited erbium layer also plays a role in the formation of pinholes and other
pyramidal defects.[3][4] The lattice mismatch between ErSiz-x and Si(111), which is
approximately -1.27%, can also contribute to defect formation.[1]

Q4: How critical is the substrate preparation for successful epitaxial growth?

A4: Substrate preparation is absolutely critical. The quality of the epitaxial film is strongly
influenced by the chemical and structural properties of the substrate surface.[6] An atomically
clean starting surface, free of native oxide and contaminants, is required to ensure crystallinity
and promote high surface mobility of the reacting species.[2][6] Any inhibiting contaminant
barrier at the interface between the silicon and the deposited erbium can lead to detrimental

pitting.[2]
Q5: What is the "template method" and why is it recommended?

A5: The template method is a growth technique that yields superior film quality.[1] It involves a
two-step process:

« Deposition of a very thin initial layer (a "template") of erbium, typically less than 50 A thick.

e This template layer is then annealed at a moderate temperature (e.g., 700°C) to form a well-
ordered initial silicide layer.

» Following this, a thicker film is grown on top of this template, often by depositing erbium onto
a heated substrate.[1]

This method helps to establish a high-quality epitaxial relationship from the start, minimizing
defects in the subsequent thicker layer.

Section 2: Troubleshooting Guides
Issue 1: High Density of Pinholes or Pitted Surface
Morphology

» Question: My erbium silicide film has a high density of pinholes and looks rough under
AFM/SEM. What are the likely causes and how can | fix it?
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e Answer: This is a frequent issue often linked to annealing methods and interfacial
cleanliness. Follow this guide to troubleshoot.

// Nodes start [label="High Pinhole Density or\nPitted Surface Observed", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; q1 [label="Are you using conventional\nfurnace annealing?",
shape=diamond, fillcolor="#FBBCO05", fontcolor="#202124"]; s1 [label="Switch to rapid thermal
processing (RTP)\nor e-beam annealing.[2][5]\nFast heating dissolves interfacial barriers\nand
prevents pitting.", fillcolor="#F1F3F4", fontcolor="#202124"]; g2 [label="How was the
Si(111)\nsubstrate prepared?”, shape=diamond, fillcolor="#FBBCO05", fontcolor="#202124"]; s2
[label="Ensure rigorous cleaning.\nUse standard chemical etch (e.g., white etch)[2]\nfollowed
by in-situ high-temperature H2 bake\nto remove native oxide.[6]", fillcolor="#F1F3F4",
fontcolor="#202124"]; 93 [label="Are you using a\ntemplate layer?", shape=diamond,
fillcolor="#FBBCO05", fontcolor="#202124"]; s3 [label="Implement the template method.\nGrow
a thin (<50 A) Er layer, anneal at ~700°C,\nthen proceed with thicker growth.[1]",
fillcolor="#F1F3F4", fontcolor="#202124"]; g4 [label="What is your final\nannealing
temperature?", shape=diamond, fillcolor="#FBBCO05", fontcolor="#202124"]; s4
[label="Excessively high annealing temperatures\ncan increase pinhole size.[1]\nOptimize
temperature; 850°C is often\nsufficient for low resistivity.[1]", fillcolor="#F1F3F4",
fontcolor="#202124"]; s5 [label="Consider using a thin amorphous Si (a-Si)\ncapping layer on
the Er before annealing.\nThis can help achieve pinhole-free films.[4]", fillcolor="#F1F3F4",
fontcolor="#202124"];

/I Connections start -> q1; g1 -> sl [label="Yes"]; g1 -> g2 [label="N0"]; g2 -> s2
[label="Potentially\ninadequate"]; g2 -> g3 [label="Thoroughly\ncleaned"]; g3 -> s3 [label="No"];
g3 -> g4 [label="Yes"]; g4 -> s4 [label="Too high\n(>900°C)"]; g4 -> sb
[label="Optimized\n(~850°C)"]; } .enddot Caption: Troubleshooting Pinhole and Pit Formation.

Issue 2: High Film Resistivity

e Question: My film's sheet resistance is much higher than the expected ~30-34 pQ-cm. Why?

o Answer: High resistivity can be caused by incomplete silicide formation, poor crystallinity, or
a discontinuous film.
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Potential Cause

Troubleshooting Step

Supporting Evidence

Incomplete Silicidation

Increase the final annealing
temperature or duration. The
ErSiz-x phase becomes more
dominant at temperatures of
500°C and above.

[3]

Poor Crystallinity

Verify your growth method.
The template method followed
by reactive deposition epitaxy
(RDE) produces high-quality
epitaxial films with low
channeling yields (xmin = 2-
3%), indicating good
crystallinity.

[1](7]

Discontinuous Film

High substrate temperatures
during ion implantation can
cause intensive sputtering and
aggregation, leading to
discontinuous layers. Optimize
the substrate temperature. For
direct formation via
implantation, Ts = 200°C is
needed, but higher
temperatures can be

detrimental.

[B1[9][10]

Oxidation

Ensure an ultra-high vacuum
(UHV) environment during
deposition and annealing.

Consider using a thin titanium

(Ti) capping layer to protect the

erbium from oxidation during

ex-situ annealing.

[4]

Issue 3: Incorrect Silicide Phase or Polycrystalline Film
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e Question: XRD analysis shows multiple silicide phases or a polycrystalline structure, not the
desired epitaxial ErSi2-x. What went wrong?

e Answer: Achieving a single-phase, single-crystal film depends heavily on the reaction
conditions and substrate quality.

// Nodes sub [label="Substrate\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dep
[label="Deposition\nParameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ann
[label="Annealing\nConditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

qual [label="Epitaxial Quality & nPhase Purity", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"];

I/l Sub-nodes sub_clean [label="Atomically Clean Surface[6]", shape=plaintext,
fontcolor="#202124"]; sub_oxide [label="No Native Oxide[6]", shape=plaintext,
fontcolor="#202124"];

dep_vac [label="UHV Conditions[1]", shape=plaintext, fontcolor="#202124"]; dep_temp
[label="Template Method[1]", shape=plaintext, fontcolor="#202124"]; dep_thick
[label="Controlled Thickness[4]", shape=plaintext, fontcolor="#202124"];

ann_temp [label="Optimal Temperature\n(~300°C to 850°C)[1][3]", shape=plaintext,
fontcolor="#202124"]; ann_method [label="Rapid Heating (RTP/E-beam)[2]", shape=plaintext,
fontcolor="#202124"];

/I Connections sub -> qual; dep -> qual; ann -> qual;

sub -> sub_clean [style=dashed, arrowhead=none]; sub -> sub_oxide [style=dashed,
arrowhead=none];

dep -> dep_vac [style=dashed, arrowhead=none]; dep -> dep_temp [style=dashed,
arrowhead=none]; dep -> dep_thick [style=dashed, arrowhead=none];

ann -> ann_temp [style=dashed, arrowhead=none]; ann -> ann_method [style=dashed,
arrowhead=none]; } .enddot Caption: Factors Influencing Film Quality and Phase Purity.

Section 3: Quantitative Data Summary
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The following tables summarize key quantitative parameters for the growth and

characterization of erbium silicide films.

Table 1: Growth and Annealing Parameters

Parameter

Value

Notes

Reference

Template Layer
Thickness

<50 A

Essential for high-

quality film growth.

[1]

Silicidation Reaction

Temp.

Starts at ~300°C

The Er-Si reaction
begins at relatively

low temperatures.

[3]17]

Template Annealing

To form the initial

~700°C - [1]
Temp. ordered silicide layer.
) ) For achieving the
Optimal Final S
~850°C lowest resistivity in [1]

Annealing Temp.

ErSiz2—x films.

Film Stability

Up to 1000°C

The ErSiz-x phase is
stable to high

temperatures.

[3]4]

Table 2: Material Properties and Characteristics
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Substrate/Conditio

Property Value Reference
ns
Crystal Structure Hexagonal (AIBz2 type)  On Si(111) [2]
_ _ ErSi2-x relative to
Lattice Mismatch -1.27% ) [1]
Si(111)

o For high-quality
Lowest Resistivity 30 - 34 pQ-cm o [1][8]
epitaxial films.

] A key feature of rare-
Schottky Barrier

) 0.3-0.4eV earth silicides on n- [2][8]
Height (n-type) )
type Si.
Schottky Barrier _
0.783 - 0.805 eV On p-Si(100) [31[4]

Height (p-type)

For high-quality films,

RBS Min. Channeling o
2-3% indicating excellent [1107]

Yield (xmin) epitaxy.

Section 4: Experimental Protocols

This section provides a generalized protocol for the epitaxial growth of erbium silicide on
Si(111) using the recommended template method in an MBE/UHV system.

Click to download full resolution via product page
Detailed Steps:
e Substrate Preparation (Ex-situ):
o Clean p-type Si(111) wafers through a standard degreasing procedure.

o Perform a chemical etch immediately before loading into the vacuum system to remove
the surface oxide layer and contaminants.[2]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubs.aip.org/aip/apl/article-pdf/48/7/466/18456407/466_1_online.pdf
https://www.researchgate.net/publication/240367647_Formation_of_epitaxial_yttrium_and_erbium_silicide_on_Si111_in_ultra-high_vacuum
https://www.researchgate.net/publication/240367647_Formation_of_epitaxial_yttrium_and_erbium_silicide_on_Si111_in_ultra-high_vacuum
https://pubs.aip.org/jap/article-pdf/94/1/157/12246389/157_1_online.pdf
https://pubs.aip.org/aip/apl/article-pdf/48/7/466/18456407/466_1_online.pdf
https://pubs.aip.org/jap/article-pdf/94/1/157/12246389/157_1_online.pdf
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.researchgate.net/publication/240367647_Formation_of_epitaxial_yttrium_and_erbium_silicide_on_Si111_in_ultra-high_vacuum
https://www.researchgate.net/publication/232342297_Epitaxial_growth_of_ErSi2_on_111_Si
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body-img
https://pubs.aip.org/aip/apl/article-pdf/48/7/466/18456407/466_1_online.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Substrate Preparation (In-situ):

o Transfer the wafer into an ultra-high vacuum (UHV) chamber (base pressure < 5x1071°
Torr).[7]

o Perform a final cleaning step, typically a high-temperature bake, to desorb any remaining
native oxide and ensure an atomically clean, reconstructed Si(111) surface.[6]

Template Layer Formation:

o Deposit a thin layer of high-purity erbium (< 50 A) onto the clean Si(111) substrate at room
temperature using an e-beam evaporator or effusion cell.[1]

o Anneal the substrate to approximately 700°C to form the crystalline template layer. This
can be monitored in-situ with RHEED or LEED.[1]

Thick Film Growth (Reactive Deposition Epitaxy - RDE):
o Heat the substrate to a temperature sufficient for silicide formation (~300°C).[1]

o Deposit the main, thicker erbium layer onto the heated template. The Er will react upon
arrival to grow the silicide film epitaxially.[1]

Final Annealing:

o After deposition is complete, perform a final post-anneal. Ramping the temperature to
850°C can improve crystallinity and achieve the lowest film resistivity.[1]

Characterization:

o In-situ: Use techniques like Low-Energy Electron Diffraction (LEED) or Reflection High-
Energy Electron Diffraction (RHEED) to confirm epitaxial quality during growth. Auger
Electron Spectroscopy (AES) can verify surface cleanliness and composition.[7]

o Ex-situ: After removal from the UHV system, characterize the film using X-ray Diffraction
(XRD) for phase identification, Rutherford Backscattering (RBS) with channeling to
quantify epitaxial quality (xmin), Transmission Electron Microscopy (TEM) to study the
interface, and a four-point probe to measure resistivity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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